In the field of drug design, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are highly sought after as bioisosteres for the leucine moiety. A scalable preparative method for the asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been disclosed, employing a recyclable chiral auxiliary. This method is significant for the large-scale production of this amino acid derivative, which is crucial for the development of new pharmaceuticals3.
Furthermore, an operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid has been developed. This method involves a DBU-catalyzed asymmetric 1,3-proton shift, demonstrating practicality for large-scale synthesis. These β-amino acids are valuable for the synthesis of peptides and peptidomimetics with potential therapeutic applications4.
Lastly, stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved. These syntheses start from 4,4,4-trifluoro-3-methylbutanoic acid and involve a series of transformations, including oxazoline formation and oxidative rearrangement. These amino acids are important for the development of novel peptides with enhanced stability and bioactivity5.
The synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids involves dealkylation of ethyl esters under the action of a Lewis acid. These compounds have been identified as selective inhibitors of carboxylesterase (CES), an enzyme involved in drug metabolism, without significantly inhibiting related cholinesterases. The presence of the trifluoromethyl group is crucial for this selectivity and efficacy. Additionally, these compounds exhibit high antioxidant activity, suggesting a radical-scavenging mechanism that could be beneficial in oxidative stress-related conditions1.
An enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols has been achieved through an organocatalytic asymmetric direct aldol reaction. This process generates trifluoroacetaldehyde in situ, which then undergoes a reaction with various aldehydes, followed by reduction to yield the diols with good enantioselectivity. These diols could serve as intermediates in the synthesis of biologically active compounds2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6